molecular formula C11H10N2O2 B6594253 Ethyl 1,7-naphthyridine-3-carboxylate CAS No. 949922-44-5

Ethyl 1,7-naphthyridine-3-carboxylate

Cat. No.: B6594253
CAS No.: 949922-44-5
M. Wt: 202.21 g/mol
InChI Key: NZKOQKBFFCBTDU-UHFFFAOYSA-N
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Description

Ethyl 1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the naphthyridine ring.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

Ethyl 1,7-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,7-naphthyridine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Ethyl 1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Biological Activity

Ethyl 1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its naphthyridine core, which includes a bicyclic aromatic system containing nitrogen atoms. The molecular formula is C12_{12}H11_{11}N2_{2}O2_2, with a molecular weight of approximately 202.21 g/mol. The presence of an ethyl ester group enhances its solubility and reactivity in various chemical processes.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, contributing to its observed pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that derivatives of naphthyridine compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity LevelReference
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaEffective
Enterococcus faecalisModerate

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models. The compound's ability to interfere with cancer cell signaling pathways suggests its potential as a therapeutic agent in oncology .

Case Study: In Vivo Antitumor Efficacy

In a study evaluating the antitumor effects of naphthyridine derivatives, this compound exhibited significant tumor growth inhibition in mouse models when administered at specific dosages. The results indicated a dose-dependent response, highlighting the compound's potential for further development as an anticancer agent .

Research Applications

This compound serves as a versatile building block in synthetic organic chemistry. It is employed in the synthesis of more complex heterocyclic compounds and has potential applications in drug discovery and development. Additionally, it may act as a ligand in biochemical assays due to its ability to bind with various biological targets .

Comparative Analysis with Other Naphthyridine Derivatives

When compared to other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine, this compound displays unique chemical and biological properties attributed to its specific substitution pattern. These differences may confer distinct pharmacological profiles that can be exploited in drug design .

Table 2: Comparison of Naphthyridine Derivatives

CompoundAntimicrobial ActivityAntitumor ActivityReference
This compoundHighModerate
1,5-NaphthyridineModerateLow
1,8-NaphthyridineHighHigh

Properties

IUPAC Name

ethyl 1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOQKBFFCBTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-formylpyridin-3-ylcarbamate (1.7 g, 7.65 mmol), ethyl 3-ethoxyacrylate (1.27 g, 8.8 mmol) and TFA (5.9 mL, 76.5 mmol) in CHCl3 (30 mL) is heated at reflux for 4 hr. The mixture is cooled and the solvent is removed in vacuo. The residue is dissolved in EtOAc (30 mL) and washed with saturated NaHCO3 solution (20 mL). The organic layer is dried and evaporated. Purification of the residue with flash column with hexane/EtOAc (2:1) gives the title compound as a white solid. MS (M+1): 203.1.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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